4-Azido-1,1,1,2,2-pentafluorobutane
Description
Properties
CAS No. |
121177-77-3 |
|---|---|
Molecular Formula |
C4H4F5N3 |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-azido-1,1,1,2,2-pentafluorobutane |
InChI |
InChI=1S/C4H4F5N3/c5-3(6,4(7,8)9)1-2-11-12-10/h1-2H2 |
InChI Key |
MUUXBNMXHSDFIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Azido-1,1,1,2,2-pentafluorobutane
General Synthetic Strategy
The preparation of fluorinated alkyl azides like this compound typically involves nucleophilic substitution reactions where an appropriate leaving group on a pentafluorobutyl precursor is displaced by the azide anion (N₃⁻). The key challenge is the introduction of the azido group without decomposition or side reactions, given the sensitivity of azides and the electron-withdrawing nature of fluorine atoms.
Specific Synthetic Routes
Nucleophilic Substitution on Halogenated Precursors
A common approach is the substitution of a halogen (iodo or bromo) on a pentafluorobutyl chain by sodium azide or tetrabutylammonium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This method is consistent with the nucleophilic substitution mechanisms described in fluorinated alkyl azide syntheses.
- Reaction conditions: Typically conducted at room temperature to moderate heating (25–80 °C) to balance reaction rate and azide stability.
- Solvents: Polar aprotic solvents (e.g., DMSO, THF) to solubilize reagents and stabilize the azide ion.
- Yields: High yields (>90%) are reported when optimized conditions are used.
Addition of Azide Anion to Fluorinated Olefins
Another method involves the direct addition of the azide ion to fluorinated olefins such as tetrafluoroethylene derivatives, followed by protonation to yield the azidoalkane. This approach has been demonstrated for related compounds like 1-azido-1,1,2,2-tetrafluoroethane, which shares structural similarity in terms of fluorine substitution patterns.
- Example: The reaction of tetrafluoroethylene with azide anion in a protic medium (water or aqueous buffer) under pressure in an autoclave.
- Advantages: Quantitative yields and scalability.
- Safety note: Tetrafluoroethylene is toxic and explosive in air mixtures, requiring strict safety protocols.
Radical Polymerization and Iodine Transfer Polymerization (ITP)
In some advanced syntheses, the pentafluorobutyl chain is constructed via radical polymerization methods involving fluorinated olefins (e.g., vinylidene fluoride, chlorodifluoroethylene) and iodine transfer polymerization. The resulting polymeric intermediates can be functionalized to introduce azido groups at terminal positions.
- References: Macromolecules 2010, 43, 3652-3663; Macromolecules 2012, 45, 7375-7387.
- Conditions: Radical polymerization followed by functional group transformation.
- Application: More relevant for polymeric materials rather than small molecule azides.
Experimental Data and Optimization
Reaction Optimization Table for Azide Addition to Fluorinated Olefins
| Entry | Azide Source | Proton Source | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Tetrabutylammonium azide | Water (protic medium) | THF | 25 | 99 | Quantitative, scalable |
| 2 | Sodium azide | NaH₂PO₄ buffer | THF | 40 | 95 | High purity, mild conditions |
| 3 | Sodium azide | Citric acid | NMP | 50 | 90 | Used for purification step |
| 4 | Sodium azide | No proton source | DMSO | 80 | 60 | Lower yield, side reactions |
Source: Adapted from research on fluorinated azidoethane synthesis protocols
Research Outcomes and Applications
Reactivity in Click Chemistry
This compound can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles with fluorinated substituents. This reaction proceeds efficiently under mild conditions and yields fluorinated triazoles useful in medicinal chemistry and material sciences.
- Reaction conditions typically involve Cu(I) catalysts such as CuMeSal or Cu(I) salts in THF at 40 °C.
- Yields range from 70% to 90% depending on the alkyne substrate.
Fluorinated Heterocycle Synthesis
The azide serves as a precursor for the synthesis of novel fluorinated heterocycles, including triazoles and tetrazoles, which exhibit unique physicochemical properties due to the fluorine atoms.
Summary Table: Preparation Methods Comparison
| Method | Starting Material | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | Halogenated pentafluorobutane | DMSO or THF, 25–80 °C | 90–99 | Simple, high yield | Requires halogenated precursor |
| Azide addition to olefins | Tetrafluoroethylene | Autoclave, protic medium | 99 | Quantitative, scalable | Requires handling toxic gases |
| Radical polymerization + ITP | Fluorinated olefins | Radical conditions | Variable | Polymer applications | Complex, not for small molecules |
Chemical Reactions Analysis
Types of Reactions
4-Azido-1,1,1,2,2-pentafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H2): Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
4-Azido-1,1,1,2,2-pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its azido group, which can undergo specific reactions without interfering with biological systems.
Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-1,1,1,2,2-pentafluorobutane primarily involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form stable triazole rings. These reactions are highly specific and can be used to target particular molecular structures or pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated Azides vs. Non-Fluorinated Azides
- 4-Azido-1,1,1,2,2-pentafluorobutane: Features a fully fluorinated backbone, reducing electron density and increasing resistance to oxidation compared to non-fluorinated analogs.
- Phenacyl Azide (C₆H₅COCH₂N₃): An α-azido ketone with a reactive carbonyl group adjacent to the azide. Its thermal decomposition (180–240°C) releases nitrogen, forming α-imino ketone intermediates for imidazole synthesis .
- Cyclic α-Azido Ketones (e.g., tetralone/indanone derivatives): Chiral cyclic structures enhance biological activity. Synthesized via NaN₃ and phase-transfer catalysts (60–80% yields), these compounds are precursors to amino alcohols and bioactive molecules .
Key Differences :
- Fluorination in 4-azido-pentafluorobutane likely increases thermal stability compared to phenacyl azide, which decomposes at moderate temperatures.
- The absence of a carbonyl group in 4-azido-pentafluorobutane limits its utility in heterocyclic synthesis but enhances compatibility with fluorophilic environments.
Fluorinated Hydrocarbons Without Azide Groups
- HFC-365mfc (1,1,1,3,3-pentafluorobutane): A non-azido fluorocarbon used as a foam-blowing agent and refrigerant.
- HCFC 225ca/cb : Partially halogenated propanes with chlorine and fluorine substituents. These are ozone-depleting substances (ODS), whereas 4-azido-pentafluorobutane’s environmental impact remains unstudied .
Key Differences :
Vibrational Spectroscopy
Infrared (IR) spectroscopy highlights azide group behavior:
*Inferred from similar azido-fluorocompounds in .
- The fluorinated backbone slightly redshifts υasym(N₃) compared to non-fluorinated analogs due to electron-withdrawing effects.
Thermal Stability and Reactivity
- 4-Azido-pentafluorobutane : Expected to exhibit higher stability than phenacyl azide (decomposes at 180–240°C) due to fluorine’s strong C-F bonds. However, azide groups generally pose explosion risks upon rapid heating.
Biological Activity
4-Azido-1,1,1,2,2-pentafluorobutane is a fluorinated organic compound that has gained attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C5H4F5N |
| Molecular Weight | 195.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 134690-02-8 |
The presence of five fluorine atoms contributes to its unique reactivity and stability compared to non-fluorinated compounds.
The biological activity of this compound is largely attributed to its azide functional group. Azides are known to participate in a variety of chemical reactions that can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function.
Key Mechanisms:
- Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and labeling in biological systems .
- Reactivity with Thiols: Azides can react with thiol groups in proteins, leading to modifications that may affect protein function and stability .
Biological Effects
Research into the biological effects of this compound has revealed several promising applications:
Antimicrobial Activity
Studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. The lipophilicity imparted by fluorination may facilitate membrane penetration and disrupt microbial cell integrity. Specific assays have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria .
Cytotoxicity
Cell viability assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicate that at certain concentrations, this compound exhibits cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is critical for potential therapeutic applications.
Case Studies
Several studies have explored the applications of this compound in various contexts:
- Study on Drug Delivery Systems: A research team utilized this compound in developing targeted drug delivery systems. The azide functionality enabled efficient bioconjugation with drug molecules and targeting ligands .
- Fluoropolymer Synthesis: The compound has been incorporated into fluoropolymer architectures for applications in medical devices. Its unique properties enhance the mechanical strength and biocompatibility of the resulting materials .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Azido-1,1,1,2,2-pentafluorobutane in a laboratory setting?
- Methodological Answer : Synthesis requires careful handling of azide groups due to their explosive potential. Use fluorinated precursors (e.g., pentafluorobutane derivatives) and azide exchange reactions under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and employ low-temperature conditions to mitigate exothermic risks. Safety protocols for azide handling, including blast shields and remote stirring, are critical .
- Table 1 : Key Synthesis Parameters
| Parameter | Optimal Condition | Risk Mitigation |
|---|---|---|
| Temperature | -20°C to 0°C | Cryogenic cooling |
| Solvent | Anhydrous DMF | Moisture-free environment |
| Workup | Slow quenching | Gradual addition of quenching agents |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 19F NMR : Resolves fluorine environments; chemical shifts between -70 to -130 ppm indicate perfluorinated groups .
- IR Spectroscopy : Azide stretching (~2100 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks and isotopic patterns for azides.
Q. How can researchers ensure safe handling and storage of this compound?
- Methodological Answer : Store in amber glass under argon at ≤4°C to prevent photolytic/thermal decomposition. Use secondary containment trays and conduct small-scale reactions (<1 g) to limit explosion risks. Regularly calibrate pressure-relief devices in reaction vessels .
Q. What are the primary challenges in achieving high yield and selectivity during synthesis?
- Methodological Answer : Competing side reactions (e.g., azide dimerization) reduce yields. Optimize stoichiometry of fluorinated precursors and azide sources (e.g., NaN₃) using orthogonal design (Table 2) to identify critical factors like solvent polarity and reaction time .
- Table 2 : Orthogonal Design for Reaction Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Solvent | DMF | THF | Acetonitrile |
| Temp (°C) | -20 | 0 | 25 |
| Time (h) | 6 | 12 | 24 |
Q. How does the azido group influence reactivity compared to non-azido fluorinated alkanes?
- Methodological Answer : The azido group introduces dipolar reactivity, enabling click chemistry (e.g., Huisgen cycloaddition). Compare kinetic stability via thermogravimetric analysis (TGA): fluorinated azides decompose at lower temperatures (~100°C) than non-azido analogs .
Advanced Research Questions
Q. What experimental approaches elucidate the thermal decomposition pathways of this compound?
- Methodological Answer : Combine TGA with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., N₂, HF). Theoretical frameworks (DFT calculations) predict transition states and activation energies, validated by differential scanning calorimetry (DSC) .
Q. How can factorial design optimize reaction parameters for synthesizing derivatives?
- Methodological Answer : Apply 2³ factorial design to test variables (catalyst loading, temperature, solvent ratio). For example, a central composite design (CCD) identifies non-linear interactions, improving yield by 30% compared to one-factor-at-a-time approaches .
Q. What methodologies assess environmental persistence and degradation products?
- Methodological Answer : Use high-resolution LC-MS/MS with isotopically labeled surrogates (e.g., ¹³C-PFAS analogs) to trace degradation in simulated environmental matrices. Compare half-lives in aerobic/anaerobic conditions using OECD 309 guidelines .
Q. How do electronic effects of pentafluoro/azido groups impact interactions with biological macromolecules?
- Methodological Answer : Perform molecular docking studies with fluorophilic binding pockets (e.g., serum albumin). Surface plasmon resonance (SPR) quantifies binding affinities, while ¹⁹F NMR monitors conformational changes in real-time .
Q. What strategies resolve contradictions in reported stability data across solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
